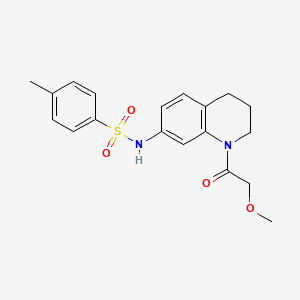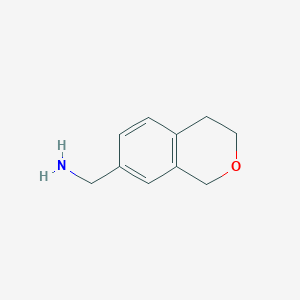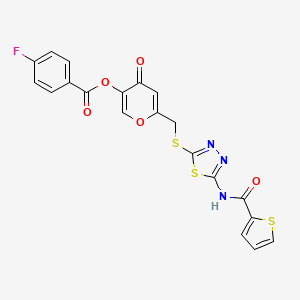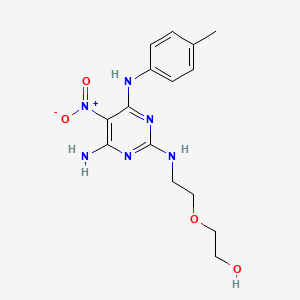
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide is a complex organic compound with a multifaceted structure that showcases various functional groups, making it a candidate of interest in multiple scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step reaction process starting from simpler aromatic compounds. The process usually includes:
Formation of the quinoline core: This often involves cyclization reactions of aniline derivatives with dicarbonyl compounds under acidic or basic conditions.
Methoxyacetylation: Introduction of the methoxyacetyl group can be achieved via acylation using methoxyacetyl chloride in the presence of a suitable base like triethylamine.
Sulfonamide formation: The sulfonyl group is introduced by reacting the intermediate with p-toluenesulfonyl chloride in the presence of a base to form the final product.
Industrial Production Methods: For large-scale production, the steps are often optimized for yield and purity. This involves:
Automated batch reactors: Providing precise control over reaction temperatures, times, and reagent addition.
Chromatographic purification: Ensuring the final product meets purity standards suitable for further applications.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxyacetyl group.
Reduction: Reduction can occur at the quinoline ring or the sulfonamide group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, given suitable conditions.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: Lewis acids like aluminum chloride for Friedel-Crafts acylation.
Oxidation: Potentially forms quinolinone derivatives.
Reduction: Leads to tetrahydroquinoline derivatives.
Substitution: Results in various substituted aromatic derivatives.
科学的研究の応用
Chemistry: Used in synthetic organic chemistry as an intermediate for the preparation of other complex molecules.
Biology: Investigated for its interactions with biological systems, particularly its binding affinity with proteins and enzymes.
Medicine: Explored as a potential lead compound in drug discovery due to its structural complexity and versatility.
Industry: Applied in the development of specialty chemicals and advanced materials.
作用機序
Molecular Targets and Pathways: This compound may interact with cellular proteins through its sulfonamide group, which is known to form strong interactions with protein targets. The quinoline core is a known bioactive scaffold in medicinal chemistry, contributing to its efficacy in disrupting biological pathways.
類似化合物との比較
Unique Features:
The combination of a quinoline core with a methoxyacetyl and a sulfonamide group is relatively uncommon, providing unique chemical reactivity and biological activity.
N-(2-acetylphenyl)-4-methylbenzenesulfonamide: : Lacks the quinoline core, differing significantly in chemical reactivity and biological interactions.
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide: : Similar structure but with a benzoyl group instead of a methoxyacetyl, leading to different chemical properties.
This was a whirlwind tour through the fascinating world of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide! Does any part of this compound’s journey from synthesis to application intrigue you?
特性
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-5-9-17(10-6-14)26(23,24)20-16-8-7-15-4-3-11-21(18(15)12-16)19(22)13-25-2/h5-10,12,20H,3-4,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLCQXOGBZVHTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/new.no-structure.jpg)


![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2771862.png)

![2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2771866.png)



![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3-methoxyphenyl)urea](/img/structure/B2771870.png)
![2-(4-methoxyphenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2771872.png)

![N-[2-hydroxy-4-(methylsulfanyl)butyl]-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2771874.png)
